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DRECHSLEROL A

Cat. No.: B1180721
CAS No.: 108793-61-9
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Description

Contextualizing Fungal Secondary Metabolites in Plant-Fungus Interactions

Fungi engage in diverse interactions with plants, ranging from mutualistic symbioses to pathogenic relationships. A critical component influencing the outcome of these interactions is the production of secondary metabolites (SMs) by fungi. Fungal secondary metabolites are a vast collection of compounds not strictly required for the organism's primary growth and development under laboratory conditions, but they are believed to confer a competitive advantage in natural environments mdpi.com. These low-molecular weight compounds exhibit significant chemical diversity, often belonging to classes such as polyketides, terpenoids, and non-ribosomal peptides mdpi.comnih.gov.

In the context of plant-fungus interactions, fungal SMs serve various roles. They can act as signaling molecules, mediating communication between the fungus and the plant host mdpi.com. Crucially, many fungal SMs function as virulence factors, contributing to the fungus's ability to infect and cause disease in plants pnas.orgnih.gov. Phytopathogenic fungi, in particular, are prolific producers of SMs that are toxic to plants, known as phytotoxins nih.govepri.com. These phytotoxins can induce a range of symptoms in host plants, including leaf spots, chlorosis, necrosis, wilting, and altered growth nih.gov. The production of such metabolites is often linked to the pathogenic lifestyle of the fungus and can significantly determine the nature and severity of plant disease nih.govpnas.org.

Significance of Drechslerol A as a Phytotoxic Compound

This compound is recognized as a phytotoxic secondary metabolite isolated from fungal species. Its significance in academic research stems from its origin in plant-associated fungi, particularly Drechslera maydis, a known plant pathogen cabidigitallibrary.orgbdbotsociety.org. Phytotoxicity, in this context, refers to the capacity of a substance to be toxic to plants, causing detrimental effects on their growth, development, or survival. This compound has been demonstrated to elicit phytotoxic responses in plant tissues, highlighting its potential role in the pathogenesis mediated by the producing fungus bdbotsociety.orgresearchgate.net. Research into compounds like this compound is important for understanding the molecular mechanisms underlying fungal plant diseases and for potentially identifying natural compounds with herbicidal properties researchgate.netscielo.br.

Historical Development and Key Milestones in this compound Research

The investigation into this compound began with its isolation and characterization from a strain of Drechslera maydis. A key milestone in the research of this compound was its initial report as a new phytotoxic metabolite produced by Drechslera maydis, a fungus known to cause leaf blight in Costus speciosus cabidigitallibrary.orgbdbotsociety.org. This initial isolation and characterization were reported by Shukla et al. in 1987 bdbotsociety.org. Subsequent research by the same group further explored phytotoxic compounds produced by Drechslera maydis, leading to the identification and characterization of related metabolites, Drechslerol B and Drechslerol C, in 1989 and 1990, respectively bdbotsociety.org. These studies collectively established Drechslera maydis as a source of phytotoxic drechslerols and provided foundational data on their effects on plant tissues, particularly the induction of necrotic spots bdbotsociety.orgresearchgate.net. The ongoing study of such compounds contributes to the broader understanding of fungal phytotoxins and their ecological roles.

Research Findings on this compound Phytotoxicity

CompoundSource FungusPlant Species AffectedObserved Phytotoxic EffectConcentration Reported
This compoundDrechslera maydisCostus speciosusNecrotic spots1.6 × 10⁻⁴ M bdbotsociety.orgresearchgate.net
Drechslerol CDrechslera maydisCostus speciosusChlorosis and necrotic spots2.85 × 10⁻⁵ to 2.28 × 10⁻⁴ M bdbotsociety.org

This compound is a phytotoxic secondary metabolite primarily known for its production by fungi, particularly species within the genus Drechslera. This compound plays a role in the interactions between these fungi and their host plants, often contributing to disease development.

Properties

CAS No.

108793-61-9

Molecular Formula

C18H28NO7P

Synonyms

DRECHSLEROL A

Origin of Product

United States

Origin and Natural Occurrence of Drechslerol a

Fungal Producers: Identification and Taxonomy of Drechslera Species

The primary producers of Drechslerol A belong to the fungal genus Drechslera. This genus is classified within the family Pleosporaceae, order Pleosporales, class Dothideomycetes, phylum Ascomycota wikipedia.orggbif.org. Drechslera species are well-known for their ability to produce a variety of secondary metabolites, including phytotoxins scielo.brresearchgate.net.

Primary Isolation from Drechslera maydis

This compound was notably isolated and characterized from Drechslera maydis scielo.brnih.govbdbotsociety.orgmdpi.comscielo.br. This fungus is recognized as the causal organism of leaf blight disease in certain plants bdbotsociety.orgcdnsciencepub.comarchive.org. The isolation of this compound from D. maydis was reported in studies investigating the phytotoxic metabolites produced by this fungus scielo.brnih.govbdbotsociety.orgmdpi.comscielo.br.

Association with Other Drechslera and Fungal Genera

While Drechslera maydis is a key producer, other species within the genus Drechslera are also known to generate phytotoxic compounds scielo.brresearchgate.netbdbotsociety.org. The genus Drechslera is considered prolific in producing such metabolites epri.com. Examples of other Drechslera species mentioned in the context of producing phytotoxins include Drechslera rostrata, Drechslera siccans, Drechslera indica, Drechslera avenae, Drechslera gigantea, Drechslera australiensis, and Drechslera hawaiiensis, although the specific production of this compound by these species is not as consistently highlighted as with D. maydis scielo.brresearchgate.netbdbotsociety.orgscielo.brscielo.br.

Beyond the Drechslera genus, other fungal genera are also known to produce phytotoxic secondary metabolites. These include Alternaria, Botrytis, Colletotrichum, Fusarium, Helminthosporium, and Phoma, among others nih.govmdpi.comepri.comdntb.gov.ua. However, this compound's association is primarily with Drechslera species.

Host Plants and Substrates of Fungal Producers

Drechslera species, including D. maydis, are plant pathogens associated with various host plants and substrates. Drechslera maydis, the primary source of this compound, has been isolated from plants such as Costus speciosus, where it causes leaf blight scielo.brbdbotsociety.orgscielo.brcdnsciencepub.comarchive.org. Drechslera species in general have been isolated from seeds of crops like wheat, rice, barley, and maize, causing various diseases researchgate.net. They can also exist as endophytes within plants researchgate.netfrontiersin.org. The substrates on which these fungi are cultured in laboratory settings to isolate metabolites like this compound include growth media such as potato dextrose agar (B569324) and minimal medium scielo.brscielo.br.

Ecological Role of this compound in Phytopathogenesis

This compound functions as a phytotoxin, playing a role in the interaction between the producing fungus and its host plant, contributing to the development of plant diseases scielo.brmdpi.comscribd.com. Phytotoxins produced by fungi can induce various symptoms in plants, including leaf spots, chlorosis, necrosis, wilting, and growth inhibition nih.govmdpi.com.

Research findings indicate that this compound can cause necrotic spots on plant tissues. For instance, this compound caused necrotic spots on leaf sections of wild species of ginger at a concentration of 1.6 x 10-4 M scielo.brscielo.br. Phytotoxins like this compound can be classified as either host-specific or non-host-specific nih.govmdpi.comepri.comscribd.com. Some sources indicate that this compound, along with Drechslerol B and C, are considered host-specific toxins produced by Drechslera maydis mdpi.com. Host-specific toxins are typically active only against plants that are hosts of the toxin-producing fungus and are often essential for pathogenicity mdpi.comepri.comscribd.com.

The production of such phytotoxins by Drechslera species highlights their ecological strategy in colonizing and causing disease in host plants. These compounds can damage plant cells and tissues, facilitating fungal invasion and nutrient acquisition frontiersin.orgscribd.com.

Data Table: Phytotoxic Effects of this compound

CompoundFungal SourceHost Plant TestedObserved Phytotoxic EffectConcentrationSource
This compoundDrechslera maydisWild GingerNecrotic spots1.6 x 10-4 M scielo.brscielo.br

This table summarizes a specific research finding regarding the phytotoxic activity of this compound.

Isolation and Purification Methodologies for Drechslerol a

Fungal Cultivation Techniques for Metabolite Production

The production of Drechslerol A requires carefully controlled cultivation of Bipolaris sorokiniana to stimulate the biosynthesis of secondary metabolites. This involves the optimization of both the nutritional environment and the physical fermentation parameters.

The composition of the culture medium is a critical factor influencing the production of phytotoxins by Bipolaris sorokiniana. While specific optimization studies focusing exclusively on this compound yield are not extensively detailed in publicly available literature, research on toxin production by this fungus provides insights into suitable nutrient sources.

Fries medium, often modified, is a common liquid broth used for cultivating B. sorokiniana for toxin production. researchgate.net This synthetic medium provides defined sources of carbon, nitrogen, and essential minerals. Studies on the production of other toxins from this fungus have utilized Fries medium supplemented with yeast extract, sucrose, and glucose to enhance growth and metabolite synthesis. researchgate.net Potato Dextrose Agar (B569324) (PDA) is widely used for the routine maintenance and growth of fungal stock cultures before inoculation into liquid media for large-scale fermentation. scielo.br

While comprehensive data on media component optimization for this compound is scarce, the table below outlines typical components used for the cultivation of B. sorokiniana for general toxin production.

Component CategoryExample ComponentPurpose
Carbon Source Sucrose, GlucoseProvides energy for fungal growth and metabolism.
Nitrogen Source Ammonium Tartrate, Ammonium NitrateEssential for the synthesis of proteins, nucleic acids, and other nitrogenous compounds.
Growth Factors Yeast ExtractSupplies a rich source of vitamins, amino acids, and other growth stimulants.
Minerals Various Salts (in Fries Medium)Provides essential ions for enzymatic function and cellular processes.
Solidifying Agent Agar (for plate cultures)Used for maintaining stock cultures and preparing inoculum.

This table represents a generalized composition for B. sorokiniana cultivation, as specific optimization data for this compound production is not available.

Beyond the culture medium, physical parameters during fermentation play a pivotal role in maximizing the yield of this compound. These parameters are typically optimized to create an environment that favors secondary metabolism. Key factors include temperature, pH, aeration, and incubation time.

The following table summarizes the fermentation parameters commonly employed for toxin production from B. sorokiniana.

ParameterTypical ConditionRationale
Temperature 25°COptimal for the growth and metabolic activity of B. sorokiniana.
Incubation Period 21-28 daysSecondary metabolite production often occurs in the stationary phase of fungal growth, requiring long incubation times.
Agitation Static (no agitation)Common for flask-scale cultures to facilitate mycelial mat formation.
Light Conditions Constant lightLight can be a trigger for certain metabolic pathways in fungi.
pH Not typically controlled in flask culturesThe pH of the medium changes over the course of the fermentation due to nutrient consumption and metabolite production.

This table reflects general conditions for toxin production by B. sorokiniana, as specific yield enhancement data for this compound is not detailed in the available literature.

Extraction Protocols from Fungal Cultures

Once fermentation is complete, the first step in the purification process is to extract the crude mixture of metabolites from the fungal culture. The protocol typically involves separating the fungal biomass (mycelium) from the liquid culture broth.

The culture is first passed through a filter, such as Whatman No. 1 filter paper, to separate the mycelium from the culture filtrate. scielo.br this compound, along with other extracellular metabolites, is primarily found in the filtrate. This liquid fraction is then subjected to solvent extraction. Organic solvents such as ethyl acetate or chloroform are commonly used to partition the secondary metabolites from the aqueous filtrate. The organic solvent, containing the dissolved metabolites, is then collected and evaporated under reduced pressure to yield a crude extract. This crude extract contains this compound as well as a complex mixture of other fungal products.

Chromatographic Separation and Purification Strategies

The crude extract obtained from the fungal culture requires further purification to isolate this compound. This is achieved through various chromatographic techniques that separate compounds based on their physicochemical properties, such as polarity, size, and charge.

Preparative Thin Layer Chromatography (PTLC) is a valuable technique for the small-scale purification of natural products. While specific applications of PTLC for the final purification of this compound are not explicitly documented, the technique is well-suited for separating compounds within a complex crude extract. In a typical application, the crude toxin extract would be applied as a band onto a silica gel TLC plate. phytojournal.com The plate is then developed in a solvent system chosen to achieve maximum separation of the target compound from impurities. After development, the band corresponding to this compound, identified under UV light or by staining, is scraped from the plate, and the compound is eluted from the silica with a suitable solvent.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and high-resolution technique essential for the final purification of natural products like this compound. Although a specific, detailed protocol for this compound has not been published, the general methodology used for other sesquiterpenoid toxins from B. sorokiniana can be described. oup.com

In RP-HPLC, the crude or partially purified extract is injected into a column packed with a nonpolar stationary phase (e.g., C18-bonded silica). The separation is achieved by eluting the compounds with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed. This causes compounds to elute from the column in order of increasing hydrophobicity. Fractions are collected as they exit the detector, and those containing the pure this compound are pooled and concentrated to yield the final purified compound.

Structural Elucidation Strategies of Drechslerol a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound. The initial structural characterization of Drechslerol A was reported as (cis) hentetracont-10-ene-12-hydroxymethyl-4-ol based on spectral analysis. The comprehensive elucidation of this compound's structure relies on a suite of NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, the connectivity of protons can be established.

A detailed ¹H NMR data table for this compound would typically be presented as follows, outlining the specific proton environments.

Table 1: Hypothetical ¹H NMR Data for this compound

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 3.65 m -
H-10 5.35 dt 10.5, 7.2
H-11 5.40 dt 10.5, 7.5
H-12 4.10 m -
H-12' 3.50 dd 11.0, 5.5
H-12' 3.45 dd 11.0, 6.0
CH₃ 0.88 t 6.8

Note: This table is a hypothetical representation based on the proposed structure and common chemical shifts for similar functional groups. The actual data would be derived from experimental spectra.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal indicates its electronic environment (e.g., alkane, alkene, alcohol).

The ¹³C NMR data for this compound would be crucial for confirming the number of carbon atoms and identifying key functional groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

Position Chemical Shift (δ, ppm)
C-4 71.5
C-10 129.8
C-11 130.2
C-12 75.1
C-12' 65.4
CH₃ 14.1

Note: This table is a hypothetical representation. The precise chemical shifts would be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities within the long aliphatic chain and to connect the protons on the hydroxyl-bearing carbons to their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is critical for connecting different fragments of the molecule and for identifying quaternary (non-protonated) carbons. For instance, HMBC correlations would be key in confirming the position of the hydroxymethyl group at C-12 and the hydroxyl group at C-4.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

Low-Resolution and High-Resolution Electrospray Ionization Mass Spectrometry (LRESIMS, HRESIMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing large and non-volatile molecules like this compound.

LRESIMS (Low-Resolution Electrospray Ionization Mass Spectrometry): This technique provides the nominal molecular weight of the compound, giving a first indication of its size.

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): HRESIMS is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, the elemental composition (the exact number of carbon, hydrogen, and oxygen atoms) can be deduced. For this compound, HRESIMS would provide the definitive molecular formula, which is essential for confirming the structure proposed by NMR analysis.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

While NMR and MS are the primary tools for structural elucidation, other techniques can provide further confirmation, particularly regarding stereochemistry.

Due to the presence of stereocenters in this compound (at C-4 and C-12) and the cis configuration of the double bond, advanced techniques could be employed to determine the absolute configuration. These might include:

Chiral Derivatization followed by NMR analysis (e.g., Mosher's ester analysis): This can help determine the absolute configuration of chiral alcohols.

Circular Dichroism (CD) Spectroscopy: This technique can sometimes provide information about the stereochemistry of a molecule.

Total Synthesis: The unambiguous confirmation of a proposed structure is often achieved through its total chemical synthesis. By synthesizing a molecule with a defined stereochemistry and comparing its spectroscopic data to that of the natural product, the structure can be unequivocally proven.

Biosynthetic Pathways of Drechslerol a

Identification of Precursor Molecules

While specific precursor molecules directly incorporated into the structure of Drechslerol A are not explicitly detailed in the provided search results, its classification as a linear polyketide suggests a biosynthesis initiated by the iterative condensation of simple carbon units, primarily acetyl-CoA and malonyl-CoA. nih.govmdpi.com Polyketides are synthesized through a process akin to fatty acid biosynthesis, utilizing these fundamental building blocks. mdpi.com The diverse structures of polyketides arise from variations in the starter units, the number of elongation steps, and subsequent modifications. mdpi.com

Enzymatic Mechanisms in this compound Formation

The biosynthesis of polyketides like this compound is catalyzed by a group of enzymes known as polyketide synthases (PKSs). mdpi.comresearchgate.netwikipedia.org Fungal PKSs are typically large, multi-domain enzymes or enzyme complexes. wikipedia.org The iterative condensation of acyl-CoA starter units with malonyl-CoA extender units is a central step, catalyzed by the ketosynthase (KS) domain of the PKS. wikipedia.org Other enzymatic domains within the PKS or associated enzymes can perform reduction, cyclization, aromatization, and tailoring reactions, contributing to the final structure of the polyketide. nih.govmdpi.comwikipedia.org

Given that this compound is described as a linear polyketide, it is likely synthesized by a Type I PKS, which are large, multifunctional proteins containing multiple catalytic domains in a single polypeptide chain. mdpi.comwikipedia.org These domains work in an assembly-line fashion to build the polyketide chain. wikipedia.org

Genetic Basis of Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites in fungi, including polyketides, are often organized in biosynthetic gene clusters (BGCs). wikipedia.orgresearchgate.netnih.gov These clusters typically contain the gene for the core biosynthetic enzyme (like a PKS), along with genes for modifying enzymes, transport proteins, and regulatory elements. researchgate.net

Polyketide Synthase (PKS) Gene Clusters

Polyketide synthases are central to the biosynthesis of polyketides. mdpi.comresearchgate.netwikipedia.org The genes encoding Type I PKSs, likely involved in this compound synthesis, are often found within BGCs. wikipedia.orgresearchgate.netnih.gov These gene clusters facilitate the co-expression of all necessary enzymes for the production of a specific metabolite. researchgate.net While the specific PKS gene cluster for this compound has not been identified in the provided texts, studies on other Drechslera metabolites, such as chrysophanol, have identified related Type I PKS genes. researchgate.net

Regulatory Genes and Expression Profiling

The expression of genes within biosynthetic gene clusters is tightly regulated. Regulatory genes, often located within or near the BGC, control the transcription of the biosynthetic genes, influencing when and under what conditions the secondary metabolite is produced. researchgate.netnih.govnih.gov Environmental factors and epigenetic modifications can significantly impact the expression of these cryptic or low-expressed BGCs, potentially leading to the production of novel or previously undetected metabolites. researchgate.netnih.govconicet.gov.ar Studies using epigenetic modifiers have shown the ability to induce the production of secondary metabolites in Drechslera species, highlighting the role of gene regulation in their biosynthesis. researchgate.netnih.govconicet.gov.ar While specific regulatory genes for this compound are not mentioned, the general principles of fungal secondary metabolite biosynthesis suggest their involvement.

Biological Activities and Phytotoxicity Mechanisms of Drechslerol a

Phytotoxic Spectrum and Efficacy on Target Plants

Drechslerol A exhibits a notable phytotoxic effect on various plant species, primarily characterized by its ability to induce tissue death and inhibit growth. Its efficacy has been documented through in vitro and in vivo studies, highlighting its potential as a virulence factor in plant diseases.

Necrogenic Activity on Plant Tissues

A primary indicator of this compound's phytotoxicity is its necrogenic activity, leading to the death of plant tissues. bdbotsociety.orgscielo.brresearchgate.netresearchgate.net Studies have demonstrated that this compound is responsible for causing necrotic spots on the leaves of Costus speciosus, the host plant from which the producing fungal strain was isolated. bdbotsociety.orgscielo.brresearchgate.netresearchgate.netresearchgate.net Laboratory bioassays using leaf puncture techniques have confirmed this necrotizing effect, where the application of this compound results in the formation of distinct lesions. scielo.br The development of these necrotic areas is a direct consequence of cell death induced by the toxin.

The necrogenic effects of this compound have been observed at specific concentrations. For instance, necrotic spots appeared on the leaves of Costus speciosus at a concentration of 1.6 x 10⁻⁴ M. scielo.brresearchgate.net This demonstrates the potency of the compound in causing visible damage to plant foliage.

Table 1: Necrogenic Activity of this compound

Plant SpeciesObserved EffectEffective ConcentrationReference
Costus speciosusNecrotic spots on leaves1.6 x 10⁻⁴ M scielo.brresearchgate.net
Rumex dentatusNecrogenic activity and discoloration on leaf discsNot specified bdbotsociety.org

Growth Inhibition Effects on Seedlings

Beyond its localized necrogenic effects, this compound also exhibits systemic impacts on plant development, most notably through the inhibition of seedling growth. researchgate.net Research has shown that this compound can significantly impede the root growth of wheat seedlings. researchgate.net The inhibitory effect is dose-dependent, with complete cessation of root growth and a killing effect observed at a concentration of 3.2 x 10⁻⁵ M. researchgate.net This potent inhibition of root development suggests that this compound can severely compromise a seedling's ability to absorb water and nutrients, ultimately leading to its demise.

Table 2: Growth Inhibition Effects of this compound on Wheat Seedlings

ParameterObserved EffectEffective ConcentrationReference
Root GrowthComplete inhibition and killing effect3.2 x 10⁻⁵ M researchgate.net

Host Selectivity and Specificity Considerations

This compound is considered a host-specific toxin, primarily active against the host plant of the fungus that produces it, Costus speciosus. researchgate.net This specificity is a key characteristic of its biological activity. Along with the related compounds Drechslerol B and Drechslerol C, it is one of three such toxins isolated from Drechslera maydis. researchgate.net The targeted action on the host plant suggests a co-evolutionary relationship between the pathogen and its host, where the toxin acts as a crucial virulence factor to facilitate infection and disease development. While it shows potent activity against its specific host and has been demonstrated to affect wheat seedlings, comprehensive studies on a broader range of plant species are limited, making it difficult to fully delineate its complete host range.

Cellular and Subcellular Targets in Plant Cells

The phytotoxic effects of this compound at the macroscopic level are a manifestation of its disruptive actions at the cellular and subcellular levels. While detailed molecular mechanisms are a subject of ongoing research, the observed necrosis and growth inhibition point towards fundamental cellular processes being targeted.

Membrane Integrity Disruption

The induction of necrotic lesions is often associated with a loss of plasma membrane integrity in plant cells. While direct studies on this compound's effect on membrane permeability are not extensively detailed in the available literature, the observed cell death is a strong indicator of such disruption. The leakage of cellular contents and the inability to maintain cellular homeostasis are hallmarks of membrane damage, which is a common mechanism of action for many phytotoxins.

Organelle Dysfunction

The profound inhibitory effect on seedling growth, particularly root development, suggests that this compound may interfere with critical organelles responsible for cellular energy and biosynthesis. researchgate.net Organelles such as mitochondria, responsible for respiration, and chloroplasts, the site of photosynthesis, are common targets for phytotoxins. Disruption of these organelles' functions would lead to a severe energy deficit and metabolic collapse within the plant cells, ultimately resulting in the observed growth inhibition and cell death. However, specific studies detailing the direct interaction of this compound with these organelles are yet to be fully elucidated.

Molecular Mechanisms of Action

This compound is a phytotoxic secondary metabolite produced by the fungus Drechslera maydis (also known as Bipolaris maydis or Cochliobolus heterostrophus), the causal agent of Southern Corn Leaf Blight. revistacultivar.comnih.govwikipedia.org While the precise molecular mechanisms of this compound are not extensively detailed in current scientific literature, the known effects of other phytotoxins from the same fungus and similar classes of compounds provide a framework for understanding its potential modes of action.

The fungus Drechslera maydis is known to produce a variety of phytotoxins that disrupt essential metabolic pathways in plants. nih.govpnas.org For instance, the well-studied T-toxin, a polyketide produced by Race T of the fungus, specifically targets the mitochondria of susceptible maize varieties, leading to an inhibition of the respiratory chain and subsequent cellular energy collapse. revistacultivar.comwikipedia.org Another group of toxins produced by D. maydis, the ophiobolins (sesterterpenoids), have also been shown to interfere with metabolic processes. nih.govosti.gov Specifically, 6-epiophiobolin A has demonstrated selective toxicity by inhibiting dark CO2 fixation in susceptible corn. nih.govosti.gov

While these findings relate to other metabolites of D. maydis, they highlight the fungus's capacity to produce compounds that interfere with critical plant metabolic functions such as cellular respiration and carbon fixation. The specific metabolic targets of this compound, however, remain an area that requires further detailed investigation.

A common mechanism of action for many phytotoxins is the induction of oxidative stress in plant cells. mdpi.com This occurs when the balance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense mechanisms is disrupted. mdpi.com Fungal phytotoxins, such as certain sesquiterpene lactones, are known to induce oxidative stress, leading to cellular damage. mdpi.comdntb.gov.ua The generation of ROS can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death and the appearance of symptoms like necrosis. mdpi.com

Although direct evidence for this compound inducing oxidative stress is not yet available, the necrotic spots caused by this compound are consistent with cellular damage that can be initiated by ROS. Further research is needed to determine if this compound's phytotoxicity is mediated through the generation of oxidative stress in susceptible plants.

Plants possess intricate defense systems to recognize and respond to pathogen attacks, often involving the detection of pathogen-associated molecular patterns (PAMPs) or specific toxins. cabidigitallibrary.org Necrotrophic fungi like Drechslera maydis secrete phytotoxins to overcome these defenses and promote disease. researchgate.netnih.gov These toxins can interfere with the plant's signaling pathways, suppress defense responses, or directly induce cell death to provide nutrients for the pathogen. nih.gov

The ability of this compound to cause tissue death suggests it may play a role in overwhelming the plant's localized defense responses. However, the specific interactions of this compound with plant defense signaling pathways have not been elucidated. Understanding whether this compound actively suppresses plant defenses or if the observed necrosis is a result of a hypersensitive-like response that is exploited by the pathogen is a key area for future studies.

Physiological Impact on Plant Development

The most direct and observable physiological impact of this compound on plants is the induction of tissue damage, manifesting as chlorosis and necrosis. mdpi.comnih.gov Chlorosis, the yellowing of leaf tissue, is due to the degradation of chlorophyll, while necrosis is the localized death of plant cells. doubtnut.combyjus.com

The table below summarizes the observed physiological effects of this compound on susceptible plants as reported in the literature.

Plant SpeciesPhysiological EffectConcentration
Costus speciosusChlorosis and necrotic spots2.85 x 10⁻⁵ M to 2.28 x 10⁻⁴ M
Wild ginger speciesNecrotic spots1.6 x 10⁻⁴ M

Table 1. Documented Physiological Effects of this compound on Plants mdpi.comnih.gov

The appearance of these symptoms indicates a significant disruption of cellular integrity and function in the affected plant tissues. The extent of the damage is typically dose-dependent. nih.gov

Derivatives and Analogs of Drechslerol a

Naturally Occurring Drechslerol Analogs (e.g., Drechslerol B, Drechslerol C)

Several analogs of Drechslerol A have been isolated from Drechslera maydis, namely Drechslerol B and Drechslerol C. These compounds share a similar structural backbone with this compound but differ in their functional groups and saturation, which in turn influences their biological activity.

This compound : This compound has been shown to cause necrotic spots on the leaves of the wild ginger species (Costus speciosus) at a concentration of 1.6 x 10⁻⁴ M. nih.govscielo.org.mx Its structure was elucidated as (cis) hentetracont-10-ene-12-hydroxymethyl-4-ol. osti.gov Further studies demonstrated its potent inhibitory effect on the root growth of wheat seedlings, with complete inhibition observed at a concentration of 3.2 x 10⁻⁵ M. osti.gov

Drechslerol B : Identified as a host-selective phytotoxin, Drechslerol B was characterized as 3-hydroxy-eicos-11(Z)-enyl eicos-4(Z)-enoate. ethz.ch This structural variation contributes to its specific activity against certain plant species.

Drechslerol C : This analog is also a phytotoxin produced by Drechslera maydis. It has been observed to cause chlorosis and necrotic spots on the leaves of Costus speciosus at concentrations ranging from 2.85 x 10⁻⁵ to 2.28 x 10⁻⁴ M. nih.govscielo.org.mx

Compound NameChemical StructureSource OrganismReported Biological Activity
This compound(cis) hentetracont-10-ene-12-hydroxymethyl-4-olDrechslera maydisCauses necrotic spots on Costus speciosus; inhibits wheat seedling root growth. nih.govscielo.org.mxosti.gov
Drechslerol B3-hydroxy-eicos-11(Z)-enyl eicos-4(Z)-enoateDrechslera maydisHost-selective phytotoxin. ethz.ch
Drechslerol CNot specified in search resultsDrechslera maydisCauses chlorosis and necrotic spots on Costus speciosus. nih.govscielo.org.mx

Semisynthetic Modification and Derivatization Strategies

Based on the available scientific literature, there is a notable lack of published research on the semisynthetic modification and derivatization strategies specifically targeting the this compound scaffold. While the modification of other fungal phytotoxins is a common practice to explore and enhance their biological activities, similar studies on this compound have not been reported.

Structure-Activity Relationship (SAR) Studies of Drechslerol Scaffolds

Detailed Structure-Activity Relationship (SAR) studies for the Drechslerol scaffold are not extensively documented in the scientific literature. The initial studies on this compound, B, and C provide a preliminary understanding that variations in the long-chain structure and the nature of the functional groups influence their phytotoxic effects. However, a systematic investigation into how specific structural motifs contribute to the observed biological activity is yet to be published.

Computational Design and Synthesis of Novel Analogs

There is no evidence in the current body of scientific literature to suggest that computational design and synthesis of novel analogs based on the this compound scaffold have been undertaken. While computational methods are increasingly used in the design of new bioactive molecules, these approaches have not yet been applied to the Drechslerol family of compounds, according to available research.

Research Applications and Future Perspectives of Drechslerol a

Development as a Lead Compound for Bioherbicides

Fungal phytotoxins, including those from the Drechslera genus, are being investigated as environmentally friendly alternatives or supplements to synthetic herbicides researchgate.netfrontiersin.orgbdbotsociety.orgresearchgate.net. Drechslerol A's ability to induce necrotic spots on plant leaves indicates its herbicidal potential researchgate.net. Research into its structure-activity relationship and mode of action is fundamental for its development as a bioherbicide mdpi.com.

Formulation Development for Targeted Delivery

While specific formulation studies for this compound are not extensively detailed in the provided information, the broader field of bioherbicide development from natural products emphasizes the importance of targeted delivery. Effective formulations are necessary to ensure the stability, efficacy, and specificity of the active compound in the field nih.gov. This involves developing methods to deliver the bioherbicide directly to target weeds while minimizing impact on non-target plants and the environment.

Environmental Fate and Persistence Studies in Controlled Systems

Research into the environmental fate and persistence of natural herbicides like this compound in controlled systems is crucial for assessing their ecological impact. Microbially produced herbicides are generally expected to degrade more rapidly than many synthetic pesticides, reducing the risk of long-term environmental accumulation epri.com. Studies in controlled environments, such as laboratory or greenhouse settings, would investigate the compound's breakdown pathways, half-life, and potential mobility in soil and water.

Contribution to Understanding Plant-Pathogen Interactions

Phytotoxins like this compound play a significant role in the development of plant disease symptoms, such as leaf spots and necrosis mdpi.com. Studying the production and effects of this compound by Drechslera maydis can provide insights into the chemical warfare between pathogens and plants, helping to elucidate the mechanisms of infection and host susceptibility mdpi.comscribd.com. This compound was isolated from tissues infected with D. maydis, suggesting its involvement in the leaf blight disease symptoms observed in Costus speciosus epri.comresearchgate.net.

Utility as a Chemical Probe for Plant Physiological Studies

Compounds with specific phytotoxic effects can serve as valuable chemical probes to investigate plant physiological processes. By observing how plants respond to this compound, researchers can gain a better understanding of the cellular and molecular pathways that are disrupted, potentially revealing targets for herbicide action or mechanisms of plant defense mdpi.com. For instance, its ability to cause necrosis suggests interference with cell membrane integrity or other vital cellular functions researchgate.net.

Emerging Research Directions in Natural Product Chemistry

The study of natural products like this compound is increasingly integrated with advanced analytical techniques to fully understand their biosynthesis, activity, and ecological roles mdpi.com.

Metabolomics and Proteomics Approaches

Metabolomics and proteomics are powerful tools for exploring the complex interactions between plants and pathogens, and for understanding the effects of bioactive compounds like this compound frontiersin.orgfrontiersin.orgnih.gov.

Metabolomics: This approach involves the comprehensive analysis of all metabolites present in a biological sample. Applying metabolomics to plants treated with this compound or infected with Drechslera maydis could reveal metabolic changes associated with toxicity, defense responses, or the compound's mode of action.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis could identify proteins whose abundance or modification changes in response to this compound, potentially pinpointing the protein targets of the toxin or the plant's protein-level defense mechanisms nih.gov.

Integrating metabolomics and proteomics can provide a more complete picture of the biological effects of this compound and its role in plant-pathogen interactions frontiersin.orgfrontiersin.orgnih.gov.

Synthetic Biology and Pathway Engineering for Enhanced Production

This compound is a phytotoxic secondary metabolite primarily produced by the fungus Drechslera maydis, also known as Helminthosporium maydis or Cochliobolus heterostrophus. nih.gov As a fungal secondary metabolite, its biosynthesis likely involves complex enzymatic pathways. Many fungal secondary metabolites, particularly those with diverse structures, are derived from polyketide synthesis pathways, catalyzed by polyketide synthases (PKS). The production of toxins in Cochliobolus heterostrophus has been shown to be under genetic control. nih.gov

The field of synthetic biology offers powerful tools for engineering microorganisms to optimize the production of natural compounds that they already produce or to introduce pathways for the synthesis of novel molecules. This involves the rational design, construction, and optimization of biological pathways within host organisms to enhance the yield, purity, and sustainability of target metabolites.

While this compound is a known phytotoxin produced by Drechslera maydis, and there is general interest in utilizing microbially produced phytotoxins as potential herbicides, detailed research specifically focusing on the application of synthetic biology and pathway engineering for the enhanced production of this compound was not extensively found in the consulted literature. Existing studies primarily focus on the identification, isolation, and characterization of this compound and other related phytotoxins from fungal cultures, as well as their phytotoxic activities.

The potential for applying synthetic biology to this compound production could involve identifying and manipulating the specific genes and enzymes involved in its biosynthetic pathway within Drechslera maydis. If the pathway is indeed polyketide-based, efforts could focus on optimizing PKS activity, precursor availability, and downstream modification enzymes. Alternatively, the relevant genes could potentially be transferred and expressed in a heterologous host organism amenable to large-scale fermentation, a common strategy in synthetic biology for producing valuable natural products.

Challenges in enhancing the production of fungal secondary metabolites through synthetic biology can include the complexity of their biosynthetic pathways, the potential for toxicity of the product to the host organism, and the need for specific post-translational modifications or transport mechanisms. While endophytic fungi, including Drechslera species, are known to produce bioactive secondary metabolites, achieving high yields in large-scale production has sometimes been a challenge.

Future perspectives in this area could involve detailed genomic and transcriptomic studies of Drechslera maydis to fully elucidate the this compound biosynthetic pathway. This foundational knowledge would then enable targeted genetic modifications and pathway engineering strategies aimed at improving production efficiency. Given the potential of this compound as a natural herbicide, developing robust and scalable production methods through synthetic biology could offer a more sustainable alternative to chemical synthesis, provided that the ecological impact and specificity of the compound are carefully considered. However, specific research demonstrating successful enhanced production of this compound using these techniques was not identified in the available information.

Q & A

Q. How can computational models enhance this compound research?

  • Applications :
  • Molecular docking to predict target binding sites.
  • QSPR (Quantitative Structure-Property Relationship) models to optimize solubility .
  • Validation : Compare in silico predictions with wet-lab data to refine algorithms .

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